(4-Methoxythiophen-2-yl)(phenyl)methanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H12O2S |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
(4-methoxythiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C12H12O2S/c1-14-10-7-11(15-8-10)12(13)9-5-3-2-4-6-9/h2-8,12-13H,1H3 |
InChI Key |
XUJDYZAVGUQUHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CSC(=C1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Retrosynthetic Analysis of (4-Methoxythiophen-2-yl)(phenyl)methanol
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comias.ac.in For this compound, the most logical disconnection is the carbon-carbon bond at the benzylic carbon, which connects the thiophene (B33073) ring to the phenyl-substituted methanol (B129727) group.
This disconnection yields two primary synthons: a nucleophilic (4-methoxythiophen-2-yl) anion and an electrophilic benzaldehyde (B42025) molecule, or alternatively, a nucleophilic phenyl anion and an electrophilic 4-methoxythiophene-2-carbaldehyde. The former is generally preferred due to the relative ease of preparing the required organometallic thiophene reagent and the commercial availability of benzaldehyde.
The chosen retrosynthetic path therefore highlights two critical stages:
The synthesis of a suitable 4-methoxythiophene precursor, functionalized at the 2-position to act as a nucleophile.
The reaction of this thiophene-based nucleophile with an appropriate carbonyl substrate, namely benzaldehyde.
Synthesis of Thiophene Precursors with 4-Methoxy Functionalization
The core of the synthesis is the preparation of a 4-methoxythiophene ring that is selectively functionalized at the 2-position. This involves first establishing the methoxy-substituted thiophene and then directing a subsequent reaction to the desired carbon atom.
The synthesis of alkoxy-substituted thiophenes can be achieved through several methods. A common approach for analogous compounds involves the nucleophilic substitution of a halogenated thiophene with a methoxide (B1231860) source, often facilitated by a copper catalyst. For instance, the synthesis of 3-methoxythiophene (B46719) has been successfully demonstrated by reacting 3-bromothiophene (B43185) with a sodium methoxide solution in the presence of copper(I) bromide. chemicalbook.com A similar strategy can be applied to synthesize the 4-methoxy isomer starting from 4-bromothiophene.
Table 1: Proposed Synthesis of 4-Methoxythiophene
| Starting Material | Reagent | Catalyst | Solvent | Temperature | Yield |
| 4-Bromothiophene | Sodium Methoxide (30% solution) | Copper(I) Bromide (CuBr) | Methanol | 90°C | ~90% (estimated) |
Yield is estimated based on analogous reactions reported in the literature. chemicalbook.com
With 4-methoxythiophene as the substrate, the next step is to introduce a functional group at the 2-position to enable its use as a nucleophile. The primary methods for this are halogenation or direct metallation (lithiation). The methoxy (B1213986) group is an activating, ortho-para directing group. On the thiophene ring, the positions adjacent to the sulfur atom (alpha-positions 2 and 5) are inherently the most reactive.
Directed lithiation is a powerful tool for regioselective functionalization. acs.orgnih.gov The reaction of 4-methoxythiophene with a strong organolithium base, such as n-butyllithium (n-BuLi), is expected to deprotonate the most acidic proton. The C-2 proton of thiophene is generally the most acidic, and this acidity is further enhanced by the electron-donating methoxy group. Therefore, treatment with n-BuLi should selectively generate 2-lithio-4-methoxythiophene. Alternatively, halogenation followed by a lithium-halogen exchange can also produce the desired organolithium species. clockss.org
Table 2: Regioselective Functionalization of 4-Methoxythiophene
| Reaction Type | Reagent(s) | Position of Functionalization | Product |
| Direct Lithiation | n-Butyllithium (n-BuLi) | C2 | 2-Lithio-4-methoxythiophene |
| Bromination | N-Bromosuccinimide (NBS) | C2/C5 (mixture possible) | 2-Bromo-4-methoxythiophene (B12072288) |
| Halogen-Lithium Exchange | 1. NBS; 2. n-BuLi | C2 | 2-Lithio-4-methoxythiophene |
Direct Carbon-Carbon Bond Formation Strategies
The final key step is the formation of the carbon-carbon bond between the thiophene precursor and the phenyl ring. This is typically accomplished through the addition of an organometallic nucleophile to a carbonyl electrophile. rsc.org
The Grignard reaction is a classic and reliable method for forming C-C bonds. rsc.org This pathway involves the preparation of a Grignard reagent from 2-bromo-4-methoxythiophene by reacting it with magnesium metal in an ether solvent like tetrahydrofuran (B95107) (THF). The resulting organomagnesium compound, (4-methoxythiophen-2-yl)magnesium bromide, is then reacted with benzaldehyde. A subsequent aqueous workup protonates the intermediate alkoxide to yield the final product, this compound. mdpi.comrsc.org
Table 3: Grignard Reagent Addition to Benzaldehyde
| Thiophene Substrate | Reagents | Electrophile | Solvent | Typical Conditions |
| 2-Bromo-4-methoxythiophene | 1. Mg(0); 2. Benzaldehyde; 3. H₃O⁺ | Benzaldehyde | Tetrahydrofuran (THF) | 0°C to room temperature |
Organolithium reagents are generally more reactive than their Grignard counterparts and offer an excellent alternative for coupling. wikipedia.org 2-Lithio-4-methoxythiophene, generated either by direct deprotonation or by halogen-lithium exchange, serves as a potent nucleophile. organic-chemistry.orgrug.nlnih.gov Its addition to the carbonyl carbon of benzaldehyde proceeds rapidly, even at low temperatures, to form a lithium alkoxide intermediate. chemistryviews.org This intermediate is then hydrolyzed during workup to afford this compound. This method often provides high yields and is compatible with a wide range of functional groups. chemistryviews.org
Table 4: Organolithium Reagent Addition to Benzaldehyde
| Organolithium Precursor | Method of Generation | Electrophile | Solvent | Typical Conditions |
| 4-Methoxythiophene | Direct lithiation with n-BuLi | Benzaldehyde | Tetrahydrofuran (THF) | -78°C to room temperature |
| 2-Bromo-4-methoxythiophene | Halogen-lithium exchange with n-BuLi | Benzaldehyde | Tetrahydrofuran (THF) | -78°C to room temperature |
Alternative Nucleophilic Addition Reactions
Beyond traditional Grignard and organolithium reagents, the synthesis of diaryl- and aryl-heteroarylmethanols, such as this compound, can be achieved through alternative nucleophilic addition reactions. These methods often provide advantages in terms of functional group tolerance, stereoselectivity, and milder reaction conditions. A prominent alternative involves the use of organozinc reagents in catalytic asymmetric additions to aldehydes.
The general approach involves the preparation of an organozinc species, such as a phenylzinc or a thienylzinc reagent, which then adds to the corresponding aldehyde partner (e.g., benzaldehyde or 4-methoxythiophene-2-carbaldehyde). The challenge with diarylzinc reagents prepared from organolithium or Grignard precursors is the presence of Lewis acidic salt byproducts like LiCl or MgX₂, which can catalyze a non-selective background reaction, leading to low enantioselectivity. nih.gov
To circumvent this, specific protocols have been developed. For instance, lithium-bromide exchange with an aryl bromide can be followed by transmetalation with a zinc halide. The introduction of a chelating agent, such as tetraethylethylenediamine (TEEDA), can sequester the lithium salts, thereby inhibiting the background reaction and allowing for high enantioselectivity in the presence of a chiral catalyst. nih.gov Another strategy involves using mixed organozinc reagents (ArZnBu) or transmetalation with reagents like EtZnCl at low temperatures to avoid the decomposition of sensitive heteroaryl lithium intermediates. nih.govnih.gov These methods have proven successful for the addition of thiophenyl groups to aldehydes, achieving high yields and enantioselectivities. nih.govnih.gov
| Aldehyde | Organozinc Reagent | Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | 3-Thiophenylzinc | (-)-MIB (amino alcohol) | 68 | 90 |
| Benzaldehyde | Phenylzinc | Chiral Amino Alcohol | >90 | >90 |
| Heteroaryl Aldehydes | Phenylzinc/Thiophenylzinc | Chiral Amino Alcohol | 81-99 | 81-99 |
Table 1: Examples of Catalytic Enantioselective Addition of Organozinc Reagents to Aldehydes. nih.govnih.gov
Reductive Synthesis Pathways
Reductive methods offer a common and effective alternative to direct C-C bond formation at the carbinol center. These pathways typically involve the synthesis of a ketone or ester precursor, followed by a selective reduction to the desired secondary alcohol.
Reduction of Corresponding Ketone Precursors
The most direct reductive route to this compound is the reduction of its corresponding ketone precursor, (4-methoxythiophen-2-yl)(phenyl)methanone. A wide array of reducing agents and methodologies are available for this transformation, ranging from simple metal hydrides to advanced catalytic asymmetric hydrogenation and biocatalysis.
Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this reduction, typically affording the racemic alcohol in high yield under mild conditions. youtube.com For stereoselective synthesis, catalytic asymmetric hydrogenation is a powerful tool. Chiral ruthenium or iridium complexes, for example, have been successfully employed in the asymmetric hydrogenation of similar aryl-heteroaryl ketones, such as phenyl(pyridin-2-yl)methanone, to provide the corresponding chiral alcohols with high yields and excellent enantioselectivity (up to 99% ee). researchgate.netgoogle.com
Biocatalysis presents an environmentally benign alternative. Whole-cell transformations using various microorganisms, such as strains of Rhizopus arrhizus, have been shown to reduce diaryl ketones enantioselectively. niscpr.res.in These microbial reductions are often highly stereospecific and can be optimized by adjusting parameters like substrate concentration and reaction time to achieve good yields and high enantiomeric excess. niscpr.res.in The substrate scope can be broad, although electronic effects can influence reaction rates; electron-withdrawing groups tend to accelerate the reduction, while electron-donating groups may retard it. niscpr.res.in
| Ketone Precursor | Method | Reagent/Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| Phenyl(pyridin-2-yl)methanone | Asymmetric Hydrogenation | Ir/L* Complex | 93 | 94 |
| p-Chlorobenzophenone | Microbial Reduction | Rhizopus arrhizus | 94 | High |
| Benzophenone derivatives | Microbial Reduction | Rhizopus arrhizus | Variable | High |
Table 2: Selected Methods for the Reduction of Aryl Ketones to Diaryl Methanols. google.comniscpr.res.in
Selective Reduction of Ester Functionalities
The synthesis of this compound via the reduction of an ester precursor is a less conventional but viable pathway. This approach would typically involve the reduction of a precursor like methyl 4-methoxythiophene-2-carboxylate. The selective reduction of esters to primary alcohols is a fundamental transformation in organic chemistry. google.com
While powerful reducing agents like LiAlH₄ readily reduce esters to alcohols, they exhibit poor chemoselectivity. commonorganicchemistry.com More selective reagents and catalytic systems have been developed to tolerate other functional groups that might be present in the molecule. For instance, lithium borohydride (LiBH₄) is a milder alternative that can selectively reduce esters in the presence of other functionalities. commonorganicchemistry.com Catalytic hydrosilylation has emerged as a particularly effective method. Well-defined manganese(I) and iron(II) complexes have been shown to catalyze the efficient and selective hydrosilylation of a broad range of esters to their corresponding alcohols under relatively mild conditions. organic-chemistry.orgrsc.org These catalytic systems often exhibit high tolerance for sensitive functional groups, including heterocycles like thiophene. acs.org
| Substrate Type | Reagent/Catalyst | Key Features |
| Aromatic/Aliphatic Esters | LiAlH₄ | Powerful, non-selective |
| Aromatic/Aliphatic Esters | Mn(I) or Fe(II) complexes | Catalytic, high chemoselectivity |
| Heterocyclic Esters (e.g., furan, thiophene) | Fiddler Crab-Type Boranes | Catalytic, tolerates heterocycles |
| Unsaturated Esters | CoCl₂/NaBH₄ | Chemoselective, reduces C=O and C=C |
Table 3: Comparison of Reagents for Selective Ester to Alcohol Reduction. commonorganicchemistry.comorganic-chemistry.orgrsc.orgacs.org
Advanced Synthetic Techniques
Modern synthetic chemistry increasingly relies on advanced techniques that offer improvements in efficiency, safety, and environmental impact. Catalytic C-C bond formation, flow chemistry, and microwave-assisted synthesis are at the forefront of these innovations.
Catalytic Approaches in C-C Bond Formation
Catalytic methods for the crucial C-C bond formation step provide an atom-economical and elegant route to diarylmethanols. These approaches often involve the direct coupling of two precursor fragments, bypassing the need for stoichiometric organometallic reagents.
One powerful strategy is the catalytic nucleophilic addition of aryl groups to aldehydes, as discussed in the context of organozinc reagents (Section 2.3.3). nih.gov Another approach involves the concept of "umpolung" or polarity reversal, where an aldehyde itself can be made to act as a nucleophile. For example, a ruthenium catalyst can facilitate the reductive coupling of an aldehyde, acting as a latent alkyl carbanion equivalent, with another carbonyl compound to form a secondary or tertiary alcohol. nih.gov
Furthermore, transition-metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, are instrumental in forming C-C bonds between aryl and heteroaryl systems. nih.gov While typically used to form biaryl linkages, modifications of these reactions can be envisioned to construct the carbon skeleton of the target molecule, which could then be further elaborated to the final methanol product.
Flow Chemistry and Microwave-Assisted Synthesis
Flow chemistry and microwave-assisted synthesis are enabling technologies that can significantly accelerate reaction rates, improve yields, and enhance safety and scalability compared to traditional batch processing. polimi.itcem.com
Flow Chemistry: Continuous-flow synthesis involves pumping reagents through a heated and pressurized reactor coil or microreactor. polimi.it This technique offers superior control over reaction parameters, enhanced safety for hazardous reactions, and straightforward scalability. uc.pt The synthesis of various heterocyclic scaffolds has been successfully translated to flow processes. uc.pt A multi-step flow synthesis could be designed for this compound, where the formation of the ketone precursor and its subsequent reduction are performed in a continuous, telescoped sequence, minimizing manual handling and purification steps between reactions. nih.gov
| Technique | Key Advantages | Potential Application for Target Molecule |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, uniform heating | Synthesis of ketone precursor via Suzuki coupling; Reduction of the ketone |
| Flow Chemistry | Enhanced safety, precise control, scalability, process intensification | Multi-step synthesis involving C-C bond formation and subsequent reduction in a continuous process |
Table 4: Application of Advanced Synthetic Technologies. polimi.itcem.comacs.orguc.pt
Reaction Chemistry and Strategic Derivatization
Reactivity Profiles of the Hydroxymethyl Moiety
The secondary benzylic alcohol group is a key functional handle for a variety of chemical transformations.
Oxidation Reactions to Carbonyl Compounds
The secondary alcohol of (4-Methoxythiophen-2-yl)(phenyl)methanol can be readily oxidized to the corresponding ketone, (4-methoxythiophen-2-yl)(phenyl)methanone. A range of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired reaction conditions and scale.
Commonly used methods include Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), and the use of chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC). Milder, more modern methods employing catalysts such as tetrapropylammonium (B79313) perruthenate (TPAP) with a co-oxidant like N-methylmorpholine N-oxide (NMO) are also effective and often preferred due to their reduced toxicity.
| Oxidizing Agent/System | Typical Conditions | Product |
| PCC | CH₂Cl₂, room temperature | (4-Methoxythiophen-2-yl)(phenyl)methanone |
| PDC | CH₂Cl₂, room temperature | (4-Methoxythiophen-2-yl)(phenyl)methanone |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | CH₂Cl₂, -78 °C to room temperature | (4-Methoxythiophen-2-yl)(phenyl)methanone |
| TPAP, NMO | CH₂Cl₂, room temperature | (4-Methoxythiophen-2-yl)(phenyl)methanone |
Dehydration Pathways and Olefin Formation
Acid-catalyzed dehydration of this compound leads to the formation of the corresponding alkene, 4-methoxy-2-(1-phenylvinyl)thiophene. This elimination reaction is typically promoted by strong protic acids such as sulfuric acid or phosphoric acid, or by Lewis acids. The reaction proceeds through a carbocation intermediate, which is stabilized by both the phenyl group and the electron-rich thiophene (B33073) ring. The stability of this intermediate facilitates the elimination of water.
| Dehydrating Agent | Typical Conditions | Product |
| H₂SO₄ | Heat | 4-Methoxy-2-(1-phenylvinyl)thiophene |
| H₃PO₄ | Heat | 4-Methoxy-2-(1-phenylvinyl)thiophene |
| p-Toluenesulfonic acid | Toluene, reflux | 4-Methoxy-2-(1-phenylvinyl)thiophene |
Esterification and Etherification Reactions
The hydroxyl group can be converted into esters and ethers through various established methods.
Esterification: Direct esterification can be achieved by reacting the alcohol with a carboxylic acid in the presence of an acid catalyst (Fischer esterification) wikipedia.orgresearchgate.netorganic-chemistry.org. For more sensitive substrates or to achieve higher yields under milder conditions, the alcohol can be reacted with an acyl chloride or anhydride in the presence of a base like pyridine (B92270). The Mitsunobu reaction offers a powerful alternative for esterification with inversion of stereochemistry, should the benzylic carbon be chiral organic-chemistry.orgmdpi.comnih.govsci-hub.se. This reaction typically involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) organic-chemistry.orgmdpi.comnih.govsci-hub.se.
Etherification: The Williamson ether synthesis is a classic method for preparing ethers from this alcohol. wikipedia.orgmasterorganicchemistry.comorganic-synthesis.comkhanacademy.org This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide wikipedia.orgmasterorganicchemistry.comorganic-synthesis.comkhanacademy.org. Alternatively, acid-catalyzed etherification can occur, particularly with other alcohols, though this can sometimes be complicated by competing dehydration. google.com A high-valent heterobimetallic Ir-Sn complex has been shown to catalyze the benzylation of various nucleophiles, including alcohols, using secondary benzyl (B1604629) alcohols as the alkylating agents. organic-chemistry.org
| Reaction Type | Reagents | Product |
| Fischer Esterification | R-COOH, H⁺ catalyst | (4-Methoxythiophen-2-yl)(phenyl)methyl ester |
| Acylation | R-COCl, Pyridine | (4-Methoxythiophen-2-yl)(phenyl)methyl ester |
| Mitsunobu Esterification | R-COOH, PPh₃, DEAD/DIAD | (4-Methoxythiophen-2-yl)(phenyl)methyl ester |
| Williamson Ether Synthesis | 1. NaH; 2. R-X | (4-Methoxythiophen-2-yl)(phenyl)methyl ether |
Halogenation and Substitution at the Benzylic Position
The hydroxyl group can be replaced by a halogen atom through nucleophilic substitution. Reagents such as thionyl chloride (SOCl₂) are effective for converting the alcohol to the corresponding chloride, (2-(chloro(phenyl)methyl)-4-methoxythiophene) commonorganicchemistry.commasterorganicchemistry.compku.edu.cnmasterorganicchemistry.comlibretexts.org. The reaction mechanism can proceed via either an Sₙ2 or Sₙi (internal nucleophilic substitution) pathway, with the stereochemical outcome depending on the reaction conditions, particularly the presence or absence of a base like pyridine masterorganicchemistry.compku.edu.cn. Similarly, phosphorus tribromide (PBr₃) can be used to synthesize the corresponding bromide. These benzylic halides are valuable intermediates for further nucleophilic substitution reactions.
| Halogenating Agent | Typical Conditions | Product |
| SOCl₂ | Pyridine or neat | 2-(Chloro(phenyl)methyl)-4-methoxythiophene |
| PBr₃ | Et₂O, 0 °C | 2-(Bromo(phenyl)methyl)-4-methoxythiophene |
| N-Halosuccinimides | Aqueous media | Vicinal halohydrins (after dehydration-halogenation) mdpi.com |
Reactivity of the Methoxythiophene Core
The 4-methoxythiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution.
Electrophilic Aromatic Substitution on the Thiophene Ring
The methoxy (B1213986) group at the 4-position is an activating, ortho-, para-directing group. However, in the thiophene ring system, substitution is strongly favored at the positions adjacent to the sulfur atom (the α-positions), which are C2 and C5. Since the C2 position is already substituted, electrophilic attack is expected to occur predominantly at the C5 position. The C3 position is also a possibility, but to a lesser extent.
Friedel-Crafts Acylation: This reaction introduces an acyl group onto the thiophene ring. sigmaaldrich.comorganic-chemistry.orgyoutube.commasterorganicchemistry.com The reaction of this compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄) would likely lead to acylation at the C5 position. sigmaaldrich.comorganic-chemistry.orgyoutube.commasterorganicchemistry.com It is important to note that the hydroxyl group may need to be protected prior to this reaction to prevent side reactions with the Lewis acid.
Vilsmeier-Haack Reaction: This reaction is a mild method for formylating electron-rich aromatic rings. rsc.orgchemistrysteps.comwikipedia.orgijpcbs.commdpi.com Using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), a formyl group (-CHO) can be introduced, again, most likely at the C5 position of the methoxythiophene ring. rsc.orgchemistrysteps.comwikipedia.orgijpcbs.commdpi.com Similar to Friedel-Crafts acylation, protection of the hydroxyl group may be necessary.
| Reaction | Reagents | Expected Major Product |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | (5-Acyl-4-methoxythiophen-2-yl)(phenyl)methanol (or protected form) |
| Vilsmeier-Haack Reaction | POCl₃, DMF | (5-Formyl-4-methoxythiophen-2-yl)(phenyl)methanol (or protected form) |
Nucleophilic Displacement or Activation of the Methoxy Group
The methoxy group on the thiophene ring is generally unreactive towards nucleophilic attack. However, it can be activated for displacement or transformation into a more reactive functional group, most commonly a hydroxyl group, through O-demethylation. This conversion is a critical step as the resulting hydroxyl group can then participate in a wider range of reactions, such as etherification or esterification, or can influence the electronic properties of the thiophene ring.
Several reagents are effective for the demethylation of aryl methyl ethers, and their application to this compound would follow established protocols. The choice of reagent often depends on the presence of other functional groups in the molecule.
Common Reagents for O-Demethylation:
| Reagent Class | Specific Reagent(s) | Typical Conditions | Notes |
| Lewis Acids | Boron tribromide (BBr₃) | Low temperature (-78°C to 0°C) in an inert solvent like dichloromethane (B109758) (DCM). | Highly effective and common, but BBr₃ is corrosive and reacts violently with water. |
| Aluminum chloride (AlCl₃) | Often requires heating in a solvent such as DCM or acetonitrile. | Less reactive than BBr₃ but still a powerful Lewis acid. | |
| Brønsted Acids | Hydrobromic acid (HBr) | Typically 47% aqueous HBr, often heated to reflux (~130°C), sometimes with acetic acid as a co-solvent. | A classic and potent method, though the harsh acidic conditions can be incompatible with sensitive functional groups. |
| Nucleophilic Reagents | Thiolates (e.g., Sodium ethanethiolate) | Basic conditions (e.g., NaOH) with heating in a high-boiling solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF). | A useful method that avoids strong acids. The choice of thiol can be tuned to manage issues like odor. |
These demethylation strategies convert the methoxy group into a hydroxyl group, which serves as a handle for further functionalization, thereby "activating" the original methoxy position for subsequent chemical transformations.
Metal-Catalyzed Cross-Coupling for Thiophene Functionalization
The thiophene ring of this compound can be further functionalized using metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. To make the thiophene ring amenable to cross-coupling, it typically needs to be halogenated first, for instance, at the C5 position, which is activated by the sulfur and methoxy groups.
Once a halogen (e.g., Br or I) is installed, a variety of palladium-catalyzed reactions can be employed.
Potential Cross-Coupling Reactions on a Halogenated Thiophene Derivative:
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura Coupling | Aryl or vinyl boronic acid/ester | Pd(PPh₃)₄ or Pd(dppf)Cl₂ with a base (e.g., K₂CO₃, Cs₂CO₃) | C-C (Aryl-Aryl, Aryl-Vinyl) |
| Stille Coupling | Organostannane (e.g., Aryl-SnBu₃) | Pd(PPh₃)₄ | C-C (Aryl-Aryl) |
| Heck Coupling | Alkene | Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., P(o-tol)₃) and a base (e.g., Et₃N) | C-C (Aryl-Vinyl) |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) with a base (e.g., Et₃N) | C-C (Aryl-Alkynyl) |
For example, a synthetic route could involve the bromination of the C5 position of the thiophene ring, followed by a Suzuki-Miyaura coupling with a substituted arylboronic acid to introduce a new aryl group, creating a more complex molecular architecture. The hydroxyl group of the starting material would likely require protection (e.g., as a silyl (B83357) ether) before these reactions are carried out.
Transformations Involving the Phenyl Moiety
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring in this compound can undergo electrophilic aromatic substitution reactions. The substituent already on the ring—the (4-methoxythiophen-2-yl)methanol group—acts as an ortho-, para-directing group due to the alkyl nature of the benzylic carbon. It is also an activating group, making the phenyl ring more susceptible to electrophilic attack than benzene (B151609) itself.
Typical electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂), primarily at the ortho and para positions.
Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃) to install a halogen atom (e.g., -Br) on the ring.
Friedel-Crafts Alkylation: Reacting with an alkyl halide (R-Cl) and a Lewis acid catalyst (e.g., AlCl₃) to add an alkyl group (-R).
Friedel-Crafts Acylation: Using an acyl chloride (RCOCl) with a Lewis acid catalyst (e.g., AlCl₃) to introduce an acyl group (-COR).
The regiochemical outcome will be a mixture of ortho and para isomers, with the para product often being favored due to reduced steric hindrance.
Modifications of the Phenyl-Thiophene Linkage
Modifying the direct linkage between the phenyl and thiophene moieties (via the carbinol carbon) is challenging without cleaving the molecule. Reactions targeting this linkage are not common but could theoretically involve oxidation or reduction.
Oxidation: The benzylic alcohol can be oxidized to the corresponding ketone, (4-methoxythiophen-2-yl)(phenyl)methanone. This changes the geometry and electronic nature of the linkage from sp³ to sp². Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC), manganese dioxide (MnO₂), or Swern oxidation conditions.
Reductive Cleavage: More drastic conditions, such as catalytic hydrogenation at high pressure and temperature, could potentially lead to the cleavage of the C-C bond or desulfurization of the thiophene ring, though these reactions are less controlled and would likely lead to a mixture of products.
Multi-Component Reactions and Complex Molecule Synthesis
While this compound itself is not a typical substrate for multi-component reactions (MCRs), its oxidized form, the corresponding ketone, or the related aldehyde, (4-methoxythiophen-2-yl)carbaldehyde, are excellent candidates. Thiophene aldehydes are known to participate in various MCRs to rapidly build molecular complexity.
For instance, the Gewald reaction, a well-known MCR, uses an α-cyano ketone, elemental sulfur, and an amine to synthesize highly substituted 2-aminothiophenes. A derivative of this compound could be envisioned as a starting point for precursors used in such reactions, allowing for the construction of elaborate heterocyclic systems.
Stereoselective Transformations and Chiral Derivatization
The central carbon atom bearing the hydroxyl group in this compound is a stereocenter. Consequently, the compound exists as a pair of enantiomers. The synthesis of enantiomerically pure forms is of significant interest, particularly for applications in medicinal chemistry. The primary strategy to achieve this is through the asymmetric reduction of the prochiral precursor, (4-methoxythiophen-2-yl)(phenyl)methanone.
A variety of methods have been developed for the asymmetric reduction of ketones to chiral secondary alcohols.
Methods for Asymmetric Ketone Reduction:
| Method | Catalyst / Reagent | Typical Enantioselectivity |
| Catalytic Hydrogenation | Chiral Ruthenium (Ru) or Rhodium (Rh) complexes (e.g., Ru-BINAP) | Often >95% enantiomeric excess (ee) |
| Catalytic Transfer Hydrogenation | Chiral Ru, Rh, or Iridium (Ir) catalysts with a hydrogen donor (e.g., formic acid, isopropanol) | High to excellent ee values are common. |
| Stoichiometric Reduction | Chiral borane (B79455) reagents (e.g., CBS catalyst with borane) | Can provide high enantioselectivity for a wide range of ketones. |
| Biocatalysis | Ketoreductase enzymes or whole-cell systems (e.g., yeast, plant tissues) | Can achieve very high ee (>99%) and operate under mild, environmentally benign conditions. |
These methods allow for the selective synthesis of either the (R)- or (S)-enantiomer of this compound by choosing the appropriate catalyst chirality. The resulting enantiopure alcohol can then be used as a chiral building block for the synthesis of more complex, stereochemically defined molecules.
Advanced Spectroscopic Characterization and Structural Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For (4-Methoxythiophen-2-yl)(phenyl)methanol, NMR provides unambiguous evidence of the atomic connectivity and stereochemistry.
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment of protons and carbons, a complete and unambiguous assignment for a molecule like this compound requires multi-dimensional NMR techniques. nih.gov Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity.
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the phenyl and thiophene (B33073) rings, the methoxy (B1213986) group, the benzylic proton, and the hydroxyl proton.
¹³C NMR: The carbon spectrum will display signals for each unique carbon atom, including the substituted and unsubstituted carbons of the aromatic rings, the methoxy carbon, and the benzylic carbon. mdpi.com
COSY (¹H-¹H Correlation): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). It would reveal correlations between adjacent protons on the phenyl ring and the two protons on the thiophene ring.
HSQC (¹H-¹³C One-Bond Correlation): HSQC correlates protons directly attached to carbon atoms. This is crucial for assigning the carbon signal corresponding to each protonated carbon, such as the CH groups of the aromatic rings and the benzylic CHOH group.
A hypothetical but representative assignment of the ¹H and ¹³C NMR signals for this compound is presented below.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|---|---|
| - | CH-OH | 5.90 | s | 71.5 | C-2 (Thiophene), C-ipso (Phenyl), C-ortho (Phenyl) |
| - | O-CH₃ | 3.85 | s | 58.0 | C-4 (Thiophene) |
| 3 | Thiophene-H | 6.50 | d | 105.0 | C-2, C-4, C-5 |
| 5 | Thiophene-H | 7.05 | d | 124.0 | C-3, C-4, C-2 |
| 2 | Thiophene-C | - | - | 152.0 | - |
| 4 | Thiophene-C | - | - | 160.0 | - |
| ortho | Phenyl-H | 7.45 | d | 126.5 | C-ipso, C-meta, CH-OH |
| meta | Phenyl-H | 7.35 | t | 128.8 | C-ortho, C-para |
| para | Phenyl-H | 7.30 | t | 128.0 | C-meta |
| ipso | Phenyl-C | - | - | 143.0 | - |
This compound possesses conformational flexibility, primarily due to rotation around the single bonds connecting the central methanolic carbon to the thiophene and phenyl rings. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at variable temperatures, is a powerful technique to study these conformational dynamics. researchgate.net
At room temperature, the rotation around these bonds is typically fast on the NMR timescale, resulting in a single, time-averaged set of signals for the protons and carbons of the phenyl and thiophene rings. However, if there is a significant energy barrier to rotation, cooling the sample can slow down this process. If the rate of rotation becomes slow enough, separate signals for the non-equivalent positions in different stable conformers may be observed. nih.gov For example, restricted rotation around the C(α)-C(phenyl) bond could make the two ortho-protons (and the two meta-protons) of the phenyl ring chemically non-equivalent, leading to a more complex splitting pattern. By analyzing the changes in the NMR line shape as a function of temperature, particularly around the coalescence point where separate signals merge, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier.
The benzylic carbon in this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers (R and S). In a standard achiral solvent, the NMR spectra of the two enantiomers are identical. However, NMR spectroscopy can be used to distinguish and quantify enantiomers in a mixture. wikipedia.orgmagritek.com This is typically achieved by converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent (CDA). researchgate.net
A common CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). Reaction of the racemic alcohol with a single enantiomer of Mosher's acid chloride produces a mixture of diastereomeric esters. Because diastereomers have different physical properties, their NMR signals are distinct. Protons or other nuclei close to the newly formed stereocenter will exhibit different chemical shifts, allowing for the integration of the signals to determine the enantiomeric excess (ee) of the original mixture. wikipedia.org Alternatively, a chiral solvating agent (CSA) can be used to create a transient, diastereomeric association with the enantiomers, which can also lead to the resolution of signals in the NMR spectrum.
Mass Spectrometry Techniques
Mass spectrometry is a critical analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and enabling structural elucidation through fragmentation analysis.
High-resolution mass spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to within 5 parts per million). rsc.org This precision allows for the determination of the elemental formula of a compound. For this compound, the molecular formula is C₁₂H₁₂O₂S. HRMS can distinguish this formula from other possible combinations of atoms that might have the same nominal mass. The technique provides strong evidence for the identity of the compound by matching the experimentally measured exact mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) with the theoretically calculated mass. kobv.denih.gov
Table 2: HRMS Data for this compound (C₁₂H₁₂O₂S)
| Ion | Calculated Exact Mass | Observed Mass (Hypothetical) | Difference (ppm) |
|---|---|---|---|
| [M]⁺• | 220.0558 | 220.0560 | 0.91 |
| [M+H]⁺ | 221.0636 | 221.0633 | -1.36 |
| [M+Na]⁺ | 243.0456 | 243.0459 | 1.23 |
Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation that involves multiple stages of mass analysis. nih.gov In a typical experiment, the molecular ion of this compound is selected in the first stage of the mass spectrometer, subjected to collision-induced dissociation (CID) to break it into smaller fragments, and then the resulting fragment ions are analyzed in the second stage. nih.govwvu.edu The fragmentation pattern provides a "fingerprint" of the molecule and reveals information about its structure.
The fragmentation of protonated this compound, [M+H]⁺, would likely proceed through several key pathways:
Loss of Water: A common fragmentation for alcohols is the neutral loss of a water molecule (18 Da) to form a stabilized carbocation.
Benzylic Cleavage: Cleavage of the bond between the methanolic carbon and the aromatic rings can lead to the formation of characteristic ions.
Ring Fragmentation: The thiophene ring itself can undergo fragmentation.
Table 3: Plausible MS/MS Fragments for Protonated this compound
| m/z | Proposed Structure/Formula | Formation Pathway |
|---|---|---|
| 221 | [C₁₂H₁₃O₂S]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 203 | [C₁₂H₁₁OS]⁺ | Loss of H₂O from [M+H]⁺ |
| 127 | [C₆H₇OS]⁺ | Cleavage of C-phenyl bond, forming [M-C₆H₅]⁺ |
| 111 | [C₅H₃OS]⁺ | Loss of CH₃OH from [M-C₆H₅]⁺ |
| 107 | [C₇H₇O]⁺ | Benzylic cleavage, forming protonated benzaldehyde (B42025) |
| 77 | [C₆H₅]⁺ | Phenyl cation from various pathways |
By carefully analyzing these fragments, the connectivity of the molecule can be confirmed, providing data that is complementary to that obtained from NMR spectroscopy. wvu.edu
Application in Reaction Monitoring and Intermediate Detection
Spectroscopic methods are invaluable for real-time monitoring of chemical reactions involving this compound, both in its synthesis and its subsequent transformations. By tracking the appearance of key signals corresponding to the product and the disappearance of reactant signals, the progress of a reaction can be followed.
For instance, in the synthesis of this alcohol via the reduction of a corresponding ketone, (4-methoxythiophen-2-yl)(phenyl)methanone, NMR spectroscopy could be employed. The disappearance of the ketone carbonyl signal in the 13C NMR spectrum (typically around 180-200 ppm) and the appearance of the methine carbon signal of the alcohol (around 70-80 ppm) would signify the progression of the reaction. Similarly, the emergence of the hydroxyl proton signal in the 1H NMR spectrum would be a clear indicator of product formation.
In reactions where this compound is a reactant, such as an esterification reaction, the shift of the carbinol proton and carbon signals to a downfield region would indicate the formation of the ester. These spectroscopic techniques allow for the in-situ detection of transient intermediates, providing crucial insights into reaction mechanisms.
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical information about the functional groups and bonding within this compound.
The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its various functional moieties.
Predicted Key Vibrational Frequencies:
| Functional Group | Bond Stretch | Expected Wavenumber (cm⁻¹) | Notes |
| Hydroxyl | O-H stretch | 3600-3200 (broad) | The broadness is due to hydrogen bonding. |
| Aromatic C-H | C-H stretch | 3100-3000 | Characteristic of both phenyl and thiophene rings. |
| Aliphatic C-H | C-H stretch (methoxy) | 2950-2850 | From the -OCH₃ group. |
| Aromatic C=C | C=C stretch | 1600-1450 | Multiple bands are expected from both aromatic rings. |
| Thiophene Ring | Ring vibrations | ~1490, ~1440, ~1360 | Characteristic stretching and bending modes of the thiophene ring. |
| C-O Stretch | C-O stretch (alcohol) | 1260-1000 | Strong band. |
| C-O-C Stretch | Asymmetric C-O-C stretch (ether) | 1275-1200 | Strong and characteristic of the methoxy group. |
| C-O-C Stretch | Symmetric C-O-C stretch (ether) | 1150-1085 | |
| C-S Stretch | C-S stretch | 800-600 | Can be weak and difficult to assign definitively. |
The O-H stretching vibration is particularly noteworthy, as its position and shape are sensitive to the extent of intermolecular hydrogen bonding. The presence of both phenyl and methoxy-substituted thiophene rings will result in a complex fingerprint region (below 1500 cm⁻¹) in the IR and Raman spectra.
Changes in the vibrational spectra can be effectively used to monitor reactions. For example, during the oxidation of this compound to its corresponding ketone, the disappearance of the broad O-H stretch and the C-O stretch of the secondary alcohol would be observed. Concurrently, a strong new band corresponding to the C=O stretch of the ketone would appear around 1650-1690 cm⁻¹, a region characteristic for aryl ketones. This makes IR spectroscopy a powerful tool for real-time reaction monitoring.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule and is particularly sensitive to the extent of conjugation.
The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* transitions within the phenyl and thiophene rings. The conjugation between the thiophene ring and the phenyl ring, although separated by a sp³-hybridized carbon, can still influence the electronic transitions. The methoxy group, being an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption maxima compared to an unsubstituted thiophene ring.
Predicted UV-Vis Absorption Maxima (λmax):
| Transition | Expected Wavelength Range (nm) | Notes |
| π → π* (Thiophene) | 230-270 | Influenced by the methoxy substituent. |
| π → π* (Phenyl) | 250-280 | Fine structure may be observed due to vibrational coupling. |
The overlap of these absorption bands would likely result in a broad absorption profile. The exact λmax values and molar absorptivity coefficients would need to be determined experimentally.
Substituents on both the phenyl and thiophene rings can significantly impact the UV-Vis absorption characteristics. The electron-donating methoxy group (-OCH₃) on the thiophene ring increases the electron density of the π-system, which generally leads to a bathochromic shift and an increase in the intensity of the absorption bands.
Conversely, the introduction of an electron-withdrawing group on the phenyl ring would likely lead to a further red shift, as it would enhance the intramolecular charge transfer character of the electronic transitions. The solvent polarity can also influence the position of the absorption maxima; polar solvents can stabilize the excited state, often leading to a shift in λmax.
X-ray Crystallography for Solid-State Structure Determination
An exhaustive search of publicly available scientific literature and crystallographic databases has revealed no published experimental data from X-ray crystallography for the solid-state structure of this compound. Consequently, a detailed analysis based on experimental diffraction data is not possible at this time.
Elucidation of Molecular Geometry and Conformation
Due to the absence of experimental X-ray crystallographic data, the precise molecular geometry and conformation of this compound in the solid state have not been experimentally determined. Information regarding specific bond lengths, bond angles, and torsion angles that define the three-dimensional arrangement of the molecule is therefore unavailable.
Computational Chemistry and Theoretical Investigations
Electronic Structure and Molecular Geometry Optimization
The foundational step in the computational study of a molecule is the optimization of its geometry to find the lowest energy arrangement of its atoms. This process also provides insights into the electronic structure.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. DFT methods are computationally efficient and can provide highly accurate results for a wide range of molecular properties. For a molecule like (4-Methoxythiophen-2-yl)(phenyl)methanol, a DFT calculation, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, can be employed to determine its optimized geometry. epstem.net Such calculations yield key geometric parameters like bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.
These calculations can also provide insights into the electronic properties, such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the dipole moment. epstem.net The HOMO-LUMO gap is a particularly important parameter as it relates to the molecule's reactivity and electronic transition properties.
Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP)
| Parameter | Bond/Angle | Value |
| Bond Length | C-S (thiophene) | ~1.7 Å |
| C=C (thiophene) | ~1.38 Å | |
| C-O (methoxy) | ~1.36 Å | |
| C-O (hydroxyl) | ~1.43 Å | |
| C-C (phenyl) | ~1.40 Å | |
| Bond Angle | C-S-C (thiophene) | ~92° |
| C-C-O (methoxy) | ~115° | |
| Phenyl-C-Hydroxyl | ~109° | |
| Dihedral Angle | Phenyl-C-C-Thiophene | Variable (see Conformational Analysis) |
Note: The data in this table is illustrative and represents typical values for similar molecular fragments. Specific values for this compound would require dedicated computational studies.
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. numberanalytics.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled-Cluster (CC) theory offer a hierarchy of accuracy, with CC methods being among the most accurate but also computationally demanding. nih.gov
For this compound, ab initio calculations, particularly at the MP2 level, can be used to obtain a highly accurate ground-state geometry and electronic energy. nih.gov These methods are valuable for benchmarking the results obtained from more computationally efficient DFT calculations and for cases where DFT may not be sufficiently accurate. The choice of basis set, such as the correlation-consistent basis sets (e.g., cc-pVTZ), is crucial for obtaining reliable results.
Conformational Analysis and Potential Energy Surfaces
The presence of single bonds in this compound allows for rotation of the phenyl and methoxythiophene groups relative to each other. This rotation gives rise to different spatial arrangements, or conformations, each with a specific potential energy. Conformational analysis aims to identify the stable conformers (energy minima) and the transition states (energy maxima) that separate them. libretexts.org
A potential energy surface (PES) can be generated by systematically changing the dihedral angle that defines the relative orientation of the thiophene (B33073) and phenyl rings and calculating the energy at each point. researchgate.netresearchgate.net This provides a detailed map of the energetic landscape of the molecule. For instance, a scan of the dihedral angle from 0° to 360° would reveal the most stable conformations and the energy barriers to rotation between them. epstem.net The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution. Such an analysis is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.
Prediction of Spectroscopic Properties
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation of organic molecules. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.gov The standard approach involves first optimizing the molecular geometry using a method like DFT. Then, the NMR shielding tensors are calculated for this geometry, often using a method like the Gauge-Independent Atomic Orbital (GIAO) method.
The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of predicted chemical shifts can be improved by considering solvent effects, often through models like the Polarizable Continuum Model (PCM), and by averaging the shifts over the different stable conformations weighted by their Boltzmann populations. github.io
Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts for this compound
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
| Thiophene C2 | ~150 | Phenyl H (ortho) | ~7.3 |
| Thiophene C3 | ~110 | Phenyl H (meta) | ~7.2 |
| Thiophene C4 | ~160 | Phenyl H (para) | ~7.1 |
| Thiophene C5 | ~120 | Methanol (B129727) CH | ~5.8 |
| Phenyl C (ipso) | ~140 | Methoxy (B1213986) H | ~3.8 |
| Methoxy C | ~55 | Thiophene H3 | ~6.5 |
| Methanol C | ~70 | Thiophene H5 | ~7.0 |
Note: The data in this table is for illustrative purposes and represents approximate chemical shifts based on similar structures. Actual values would need to be determined through specific calculations for this compound.
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Theoretical vibrational frequency calculations are typically performed after a geometry optimization. rdd.edu.iq These calculations yield the harmonic vibrational frequencies and their corresponding intensities.
The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. iastate.edu The calculated vibrational spectrum can be used to assign the bands observed in an experimental IR or Raman spectrum to specific molecular motions, such as C-H stretches, C=C stretches of the aromatic rings, and C-O stretches.
Illustrative Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| O-H stretch | ~3600 | Hydroxyl group stretching |
| C-H stretch (aromatic) | ~3100-3000 | Phenyl and thiophene C-H stretching |
| C-H stretch (methoxy) | ~2950 | Methoxy group C-H stretching |
| C=C stretch (aromatic) | ~1600-1450 | Phenyl and thiophene ring stretching |
| C-O stretch | ~1250, ~1050 | Methoxy and hydroxyl C-O stretching |
Note: This table provides illustrative vibrational frequencies for characteristic functional groups. A full computational analysis would yield a complete list of all normal modes of vibration.
Electronic Excitation and Absorption Spectra Simulation
No specific studies detailing the simulation of electronic excitation or the absorption spectra for this compound were found.
Reaction Mechanism Elucidation
There is no available research that elucidates reaction mechanisms involving this compound through computational methods.
Transition State Characterization
No published data exists on the characterization of transition states for reactions involving this compound.
Energetic Profiles of Reaction Pathways
Energetic profiles for reaction pathways of this compound have not been reported in the scientific literature.
Quantum Chemical Descriptors and Structure-Activity/Property Relationships (excluding biological)
Specific quantum chemical descriptors and their relationships to non-biological properties for this compound are not available.
Molecular Dynamics Simulations for Solvent Effects and Aggregation
No molecular dynamics simulation studies focused on the solvent effects or aggregation behavior of this compound have been published.
Advanced Applications in Materials Science and Catalysis
Precursors for Organic Electronic and Optoelectronic Materials
Thiophene (B33073) derivatives are widely investigated as building blocks for organic electronic and optoelectronic materials. Their utility stems from the electron-rich nature of the thiophene ring, which facilitates charge transport and can be tuned through chemical modification. However, specific research detailing the performance and integration of (4-Methoxythiophen-2-yl)(phenyl)methanol in these applications is not presently documented.
Components in Organic Light-Emitting Diodes (OLEDs)
There is currently no specific information available in scientific literature detailing the use of this compound as a component in OLEDs.
Application in Dye-Sensitized Solar Cells (DSSCs)
The application of this compound in dye-sensitized solar cells has not been specifically reported in available research.
Building Blocks for Aggregation-Induced Emission (AIE) Systems
While the development of AIE systems is a burgeoning field, there is no documented use of this compound as a building block for such systems in the current body of scientific literature.
Integration into Organic Field-Effect Transistors (OFETs)
Specific data on the integration and performance of this compound in OFETs is not found in existing research publications.
Scaffold for Supramolecular Assembly and Nanomaterials
The molecular structure of this compound, featuring both aromatic and heterocyclic rings as well as a hydroxyl group, suggests potential for its use as a scaffold in supramolecular chemistry. These functional groups can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are fundamental to the construction of supramolecular assemblies and nanomaterials. However, specific examples and detailed studies of its use in this context are not available.
Ligands for Metal-Organic Frameworks (MOFs)
There is no specific information available on the use of this compound as a ligand for the synthesis of Metal-Organic Frameworks.
Monomers for Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas, making them promising for applications in gas storage, separation, and catalysis. mdpi.compnas.orgnih.gov The construction of COFs relies on the use of molecular building blocks, or monomers, that can form strong covalent bonds in a pre-designed network. Thiophene-based monomers have been successfully incorporated into COFs, often imparting favorable electronic and photophysical properties to the resulting frameworks. mdpi.compnas.org
While direct experimental evidence for the use of this compound as a COF monomer is not yet prevalent in the literature, its structural features suggest its potential in this area. The hydroxyl group of the molecule could, in principle, participate in condensation reactions with suitable linkers to form boronate ester or imine linkages, which are common in COF synthesis. mdpi.com For example, reaction with a diboronic acid under solvothermal conditions could lead to the formation of a boronate ester-linked COF.
The methoxy (B1213986) group on the thiophene ring could also influence the properties of the resulting COF. This electron-donating group can modulate the electronic properties of the thiophene ring, which in turn could affect the framework's conductivity or photocatalytic activity. mdpi.com Furthermore, the non-linear geometry of the molecule could lead to the formation of COFs with complex and potentially useful pore structures. However, it is important to note that the geometry of thiophene-based monomers can sometimes present challenges in achieving highly crystalline frameworks. pnas.org
Table 1: Potential of this compound as a COF Monomer
| Structural Feature | Potential Role in COF Formation | Anticipated Influence on COF Properties |
|---|---|---|
| Hydroxyl Group | Reactive site for forming covalent linkages (e.g., boronate esters). | Enables incorporation into the COF backbone. |
| Thiophene Ring | Provides a rigid, aromatic core for the framework. | Contributes to thermal stability and electronic properties. mdpi.com |
| Methoxy Group | Electron-donating substituent. | Modulates the electronic bandgap and photophysical properties of the COF. mdpi.com |
| Phenyl Group | Bulky substituent influencing pore size and geometry. | Can be functionalized to tune the COF's properties further. |
Role in Catalysis and Ligand Design
The unique combination of a chiral center at the carbinol carbon and the presence of heteroatoms makes this compound an attractive scaffold for the development of novel catalysts and ligands.
The development of chiral ligands is crucial for enantioselective synthesis, a cornerstone of modern organic chemistry and pharmaceutical production. Thiophene-containing molecules have been successfully employed as backbones for chiral ligands in a variety of asymmetric transformations. nih.goviaea.org The chirality of this compound at the benzylic alcohol carbon presents a key feature for its potential application in asymmetric catalysis.
The hydroxyl group can serve as a handle for further functionalization to create more complex ligand structures. For instance, it can be converted into a phosphine (B1218219), amine, or other coordinating group, which can then bind to a metal center. The proximity of the thiophene ring, with its sulfur atom, could allow for the formation of bidentate or even tridentate ligands, where the sulfur and the newly introduced coordinating group bind to the metal. Such chelation can create a well-defined and rigid chiral environment around the metal, which is often essential for high enantioselectivity. bohrium.com
Table 2: Potential Modifications of this compound for Chiral Ligand Synthesis
| Modification Strategy | Resulting Ligand Type | Potential Catalytic Application |
|---|---|---|
| Conversion of -OH to -PR₂ | Chiral Phosphine Ligand | Asymmetric Hydrogenation, Cross-Coupling Reactions |
| Conversion of -OH to -NR₂ | Chiral Amino Alcohol Ligand | Asymmetric Addition Reactions |
| Esterification with a coordinating acid | Chiral Ester Ligand | Lewis Acid Catalysis |
Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in organic synthesis. Chiral alcohols and their derivatives are frequently used as organocatalysts, for example, in hydrogen bonding catalysis or as precursors for Brønsted acid or base catalysts. The hydroxyl group of this compound can act as a hydrogen bond donor, potentially activating electrophiles in various reactions.
Furthermore, the thiophene and phenyl rings provide a scaffold that can be further functionalized to introduce other catalytic moieties. The methoxy group, being electron-donating, can influence the acidity or basicity of nearby functional groups, thereby tuning the catalytic activity. While specific studies on this compound in organocatalysis are limited, the structural motifs present are common in established organocatalytic systems. rsc.org
Recent research has explored the integration of boron into thiophene-containing molecules to create novel main group catalysts and functional materials. rsc.orgaip.orgnih.govrsc.org The thiophene ring can be borylated through various synthetic methods, and the resulting organoboron compounds can act as Lewis acids or be used in subsequent cross-coupling reactions to build more complex catalytic structures.
This compound could serve as a precursor for such boron-based catalysts. The hydroxyl group may need to be protected during the borylation of the thiophene ring. The resulting borylated thiophene derivative could then be deprotected and used as a bifunctional catalyst, with the Lewis acidic boron center and the hydroxyl group acting in concert. The electronic properties of the thiophene ring, modulated by the methoxy group, could influence the Lewis acidity of the boron center. acs.org
Functional Materials for Sensing (excluding biological/environmental pollution sensing)
Thiophene-based materials are well-known for their fluorescent properties and have been extensively studied as fluorescent probes for the detection of various chemical analytes. rsc.orgnih.govrsc.org The conjugated π-system of the thiophene ring, often extended through conjugation with other aromatic systems, is responsible for their fluorescence.
The structure of this compound, with its conjugated thiophene and phenyl rings, suggests that it could be a precursor for or a component of a fluorescent probe. The fluorescence properties of such a system would likely be sensitive to its chemical environment.
The hydroxyl group could act as a recognition site for specific analytes. For example, its interaction with a Lewis acidic species could alter the electronic structure of the molecule and lead to a change in its fluorescence emission (a "turn-on" or "turn-off" response). Similarly, the methoxy group and the sulfur atom of the thiophene ring could also participate in analyte binding. By carefully designing the molecular structure, it may be possible to achieve high selectivity for a particular chemical analyte. While this specific molecule has not been extensively studied as a fluorescent probe, the broader class of thiophene-based fluorophores provides a strong precedent for its potential in this area. rsc.org
Polymer Chemistry Applications
Monomers for Functional Polymers
There is no available research to suggest that this compound has been utilized as a monomer in the creation of functional polymers. The synthesis of functional polymers typically involves the polymerization of monomers that possess specific chemical groups, which then impart desired properties to the resulting polymer. While thiophene and its derivatives are a class of compounds actively researched for the development of conducting and functional polymers, the specific role of the methoxy and phenyl-methanol substituents on the thiophene ring of this particular compound in polymerization reactions has not been documented.
Future research could potentially explore the reactivity of the hydroxyl group and the stability of the thiophene ring under various polymerization conditions. Such studies would be necessary to determine if this compound can be effectively incorporated into polymer chains and what functionalities it might introduce.
Future Research Directions and Concluding Remarks
Development of Sustainable Synthetic Routes
The synthesis of (4-Methoxythiophen-2-yl)(phenyl)methanol and its derivatives is a crucial first step for any subsequent application. Future research should prioritize the development of environmentally benign and efficient synthetic methodologies. Key areas of focus could include:
Catalytic Reductions: Moving beyond traditional stoichiometric reducing agents for the synthesis from the corresponding ketone, research into catalytic asymmetric reduction methods would be highly beneficial. This would not only provide enantiomerically pure forms of the alcohol for specialized applications but also reduce chemical waste.
Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of chiral alcohols is a rapidly growing field. researchgate.net Exploring biocatalytic routes to this compound could offer high enantioselectivity under mild reaction conditions. researchgate.net
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound could enable more efficient and reproducible production.
Green Solvents: Investigating the use of greener solvents, such as bio-derived solvents or supercritical fluids, in the synthesis and purification processes would significantly improve the sustainability profile of this compound.
| Synthetic Strategy | Potential Advantages |
| Asymmetric Catalysis | Access to enantiopure material, reduced waste. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. researchgate.net |
| Flow Chemistry | Improved safety, scalability, and reproducibility. |
| Green Solvents | Reduced environmental impact, improved process safety. |
Exploration of Novel Reactivity and Unconventional Transformations
The reactivity of this compound is dictated by the interplay of the hydroxyl group, the electron-rich methoxy-substituted thiophene (B33073) ring, and the phenyl group. Future studies could delve into previously unexplored chemical transformations:
C-H Activation: Direct functionalization of the C-H bonds on the thiophene or phenyl rings could provide a more atom-economical way to synthesize complex derivatives. nih.gov
Photoredox Catalysis: Utilizing visible light to drive novel reactions of this alcohol, such as deoxygenative functionalization or novel coupling reactions, could open up new synthetic pathways.
Electrochemical Synthesis: Employing electrochemical methods for the oxidation or reduction of this compound could lead to the formation of novel dimeric or polymeric structures.
Mechanochemistry: Exploring solvent-free reactions using ball-milling or other mechanochemical techniques could provide a more sustainable and efficient route to derivatives.
Rational Design of Derivatives for Enhanced Material Properties
Thiophene-based molecules are renowned for their applications in organic electronics. numberanalytics.commdpi.com The rational design of derivatives of this compound could lead to materials with tailored optical and electronic properties.
Organic Light-Emitting Diodes (OLEDs): By introducing chromophoric or charge-transporting moieties to the core structure, novel materials for OLEDs could be developed. The methoxy (B1213986) group can act as an electron-donating group, which can be beneficial for tuning the electronic properties of such materials. mdpi.com
Organic Photovoltaics (OPVs): Incorporating this thiophene methanol (B129727) derivative into the backbone of conjugated polymers could lead to new donor or acceptor materials for OPV applications. mdpi.com The presence of the hydroxyl group offers a convenient handle for further polymerization reactions.
Sensors: Functionalizing the molecule with specific recognition units could lead to the development of chemosensors for the detection of ions or small molecules. The thiophene moiety's electronic properties can be modulated upon binding, leading to a detectable signal. mdpi.com
| Derivative Class | Potential Application | Rationale for Enhancement |
| Extended π-Conjugated Systems | OLEDs, OPVs | Improved charge transport and tunable optical properties. mdpi.com |
| Functionalized Polymers | Organic Electronics | Enhanced processability and film-forming properties. numberanalytics.com |
| Receptor-Functionalized Molecules | Chemical Sensors | Selective binding leading to a measurable optical or electronic response. |
Advanced Characterization Techniques for In-Situ Monitoring
To gain a deeper understanding of the reaction mechanisms and material properties, the application of advanced characterization techniques will be indispensable.
In-situ Spectroscopy: Techniques such as in-situ NMR, IR, and Raman spectroscopy can provide real-time information on reaction kinetics and the formation of intermediates during the synthesis of derivatives.
Time-Resolved Spectroscopy: To investigate the photophysical properties of new materials for optoelectronic applications, time-resolved fluorescence and absorption spectroscopy will be crucial to understand excited-state dynamics.
Scanning Probe Microscopy: For thin-film applications, techniques like Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) will be essential to probe the morphology and electronic properties at the nanoscale.
Synergistic Approaches Combining Synthesis and Computational Chemistry
The integration of computational chemistry with experimental synthesis can significantly accelerate the discovery and development of new materials. mdpi.comresearchgate.net
Predictive Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic and optical properties of designed derivatives before their synthesis, allowing for a more targeted and efficient research approach. researchgate.net
Mechanism Elucidation: Computational studies can provide valuable insights into reaction mechanisms, helping to optimize reaction conditions and predict the feasibility of novel transformations.
Materials Simulation: Molecular dynamics simulations can be employed to model the bulk properties of materials derived from this compound, such as their morphology in thin films or their interaction with other molecules.
Challenges and Opportunities in the Field of Thiophene-Based Methanols for Advanced Materials
While the future for this compound and its derivatives appears promising, several challenges and opportunities lie ahead.
Challenges:
Stability: The long-term stability of thiophene-based materials, particularly under ambient conditions, can be a concern for commercial applications.
Scalability: Developing synthetic routes that are both sustainable and scalable to produce large quantities of these materials for industrial use remains a significant hurdle.
Structure-Property Relationships: A deeper understanding of the intricate relationships between the molecular structure and the resulting material properties is needed for truly rational design. mdpi.com
Opportunities:
Novel Architectures: The versatility of the thiophene ring and the functional handle of the methanol group provide ample opportunities for the creation of novel and complex molecular architectures. nih.gov
Multifunctional Materials: There is a significant opportunity to design materials that combine multiple functionalities, such as simultaneous light-emission and sensing capabilities.
Interdisciplinary Collaboration: The successful development of advanced materials based on this compound will require close collaboration between synthetic chemists, materials scientists, physicists, and engineers.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-Methoxythiophen-2-yl)(phenyl)methanol?
- Methodological Answer : The compound can be synthesized via condensation reactions. For example, refluxing equimolar amounts of a thiophene derivative (e.g., 2-hydroxy-5-methoxybenzaldehyde) and an amine or alcohol precursor in ethanol, followed by slow evaporation to obtain crystals. Yield optimization (e.g., 64% as reported in analogous syntheses) may require adjusting reaction time, temperature, or solvent polarity .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Wear protective equipment (gloves, goggles, lab coat) to avoid skin/eye contact. Use fume hoods for volatile steps. Waste should be segregated and disposed via certified hazardous waste services to prevent environmental contamination .
Q. How is X-ray crystallography applied to characterize this compound’s structure?
- Methodological Answer : Single crystals grown via slow evaporation (e.g., ethanol) are analyzed using SHELX software for structure refinement. Key steps include data collection with Mo/Kα radiation, phase determination via direct methods, and iterative refinement to resolve bond lengths/angles .
Advanced Research Questions
Q. How can enantiomeric purity be achieved in synthesizing this compound?
- Methodological Answer : Enantioselective synthesis may employ chiral catalysts (e.g., organocatalysts) or biocatalysts like Leuconostoc pseudomesenteroides for asymmetric bioreduction. Multi-response optimization models (e.g., inscribed design with nonlinear programming) can maximize enantiomeric excess (ee) by tuning pH, temperature, and substrate concentration .
Q. What computational methods predict the compound’s reactivity or biological interactions?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties and reaction pathways. Molecular docking studies simulate interactions with biological targets (e.g., enzymes or receptors) to prioritize derivatives for antimicrobial or anticancer assays .
Q. How to address contradictions between experimental spectroscopic data and computational predictions?
- Methodological Answer : Re-evaluate computational parameters (e.g., solvent effects, basis sets) and validate experimental conditions (e.g., NMR solvent, concentration). Cross-validate with alternative techniques like High-Resolution Mass Spectrometry (HRMS) or IR spectroscopy .
Q. What strategies evaluate the compound’s potential biological activity (e.g., antimicrobial)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
